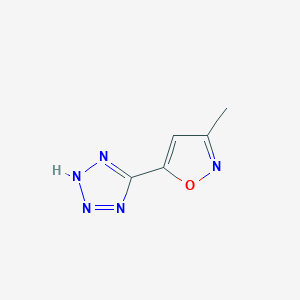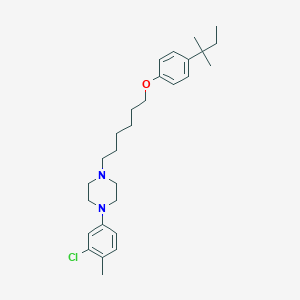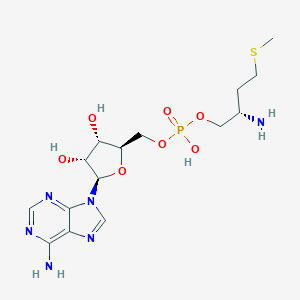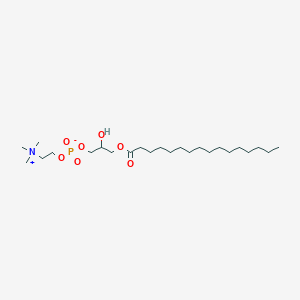
3-methyl-5-(1H-tetrazol-5-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(1H-tetrazol-5-yl)isoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a tetrazole-based isoxazole derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-(1H-tetrazol-5-yl)isoxazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It may also act by modulating various physiological systems, such as the immune system or the nervous system.
Efectos Bioquímicos Y Fisiológicos
3-methyl-5-(1H-tetrazol-5-yl)isoxazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can modulate various physiological systems, including the cardiovascular, respiratory, and nervous systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methyl-5-(1H-tetrazol-5-yl)isoxazole in lab experiments is its relative ease of synthesis. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 3-methyl-5-(1H-tetrazol-5-yl)isoxazole. One potential area of research is the development of more potent and selective analogs of this compound for use as drug candidates. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 3-methyl-5-(1H-tetrazol-5-yl)isoxazole involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with sodium azide in the presence of a copper catalyst. This reaction results in the formation of the tetrazole ring, which is a key feature of the compound. The synthesis of this compound is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
3-methyl-5-(1H-tetrazol-5-yl)isoxazole has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, this compound has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. In biochemistry, this compound has been investigated for its interactions with proteins and enzymes.
Propiedades
Número CAS |
13600-37-8 |
|---|---|
Nombre del producto |
3-methyl-5-(1H-tetrazol-5-yl)isoxazole |
Fórmula molecular |
C5H5N5O |
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
3-methyl-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(11-8-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
Clave InChI |
GMJGOIWOVGUYSD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
SMILES canónico |
CC1=NOC(=C1)C2=NNN=N2 |
Sinónimos |
1H-Tetrazole,5-(3-methyl-5-isoxazolyl)-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















